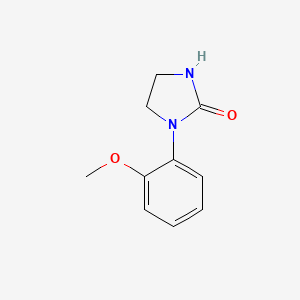

1-(2-Methoxyphenyl)imidazolidin-2-one

Description

Significance of Imidazolidin-2-one Scaffolds in Contemporary Organic and Medicinal Chemistry Research

The imidazolidin-2-one ring system is a prominent heterocyclic scaffold that commands significant attention in modern organic and medicinal chemistry. This five-membered cyclic urea (B33335) structure is a key building block in the synthesis of a wide array of complex molecules. Traditionally, their synthesis often involves the cyclization of 1,2-diamines with phosgene (B1210022) or its equivalents. researchgate.net More contemporary and sustainable methods include the base-catalyzed intramolecular hydroamidation of propargylic ureas and palladium-catalyzed carboamination of N-allylureas. researchgate.netacs.orgnih.govnih.gov

The utility of the imidazolidin-2-one scaffold is multifaceted. In synthetic chemistry, these compounds serve as valuable precursors to 1,2-vicinal diamines, which are crucial components in various ligands and catalysts. researchgate.net Furthermore, chiral imidazolidin-2-ones have been effectively employed as chiral auxiliaries, guiding stereoselective transformations to produce enantiomerically pure products. researchgate.net

From a medicinal chemistry perspective, the imidazolidin-2-one moiety is present in a range of biologically active compounds. mdpi.com The scaffold is considered a "privileged" structure, meaning it is capable of binding to a variety of biological targets. Derivatives have been investigated for their potential as CCR5 receptor antagonists with antiviral activity, and as agents against multidrug-resistant bacteria. mdpi.com The structural rigidity and the defined orientation of substituents on the imidazolidin-2-one ring make it an attractive framework for designing molecules that can interact with specific protein binding sites. researchgate.net

Rationale for Dedicated Investigation of N-Aryl Imidazolidin-2-ones

The introduction of an aryl substituent on one of the nitrogen atoms of the imidazolidin-2-one ring, creating an N-aryl imidazolidin-2-one, significantly expands the chemical and biological scope of this scaffold. The aryl group can modulate the electronic properties, lipophilicity, and steric profile of the molecule. This, in turn, influences its reactivity, solubility, and, most importantly, its interaction with biological macromolecules.

Research into N-aryl imidazolidin-2-ones is driven by their potential to act as non-peptidic mimics of β-strand secondary structures in proteins. researchgate.net By presenting side-chain-like functionalities from the aryl group and the imidazolidinone ring in a defined spatial arrangement, these molecules can disrupt protein-protein interactions that are mediated by β-sheets, a common motif in disease-related protein interfaces.

Furthermore, the N-aryl substitution provides a versatile handle for synthetic modification. The aryl ring can be functionalized with a wide variety of substituents to fine-tune the pharmacological properties of the molecule. This has led to the development of N-aryl imidazolidin-2-one derivatives with a broad spectrum of biological activities, including potential applications as receptor ligands and enzyme inhibitors. nih.govnih.gov

Specific Academic Research Focus on 1-(2-Methoxyphenyl)imidazolidin-2-one as a Model System

The compound this compound serves as a specific example within the broader class of N-aryl imidazolidin-2-ones. The rationale for investigating this particular molecule stems from the distinct properties conferred by the ortho-methoxyphenyl substituent. The methoxy (B1213986) group (-OCH₃) is an electron-donating group that can influence the electron density of the aryl ring and participate in hydrogen bonding as an acceptor. Its position at the ortho position introduces specific steric constraints and potential for intramolecular interactions that can lock the molecule into a preferred conformation.

The 2-methoxyphenyl group itself is a common feature in many pharmacologically active compounds. For instance, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine has been identified as a potent agent against Leishmania mexicana, the parasite responsible for leishmaniasis. nih.gov This highlights the utility of the 2-methoxyphenyl fragment in the design of bioactive molecules.

While extensive research focusing solely on this compound as a "model system" is not widely published, its structure represents a confluence of the significant imidazolidin-2-one scaffold and the medicinally relevant 2-methoxyphenyl moiety. It is therefore a subject of academic and commercial interest for chemical synthesis and as a potential building block for more complex derivatives.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 62868-43-3 researchgate.net |

| Molecular Formula | C₁₀H₁₂N₂O₂ researchgate.net |

| Molecular Weight | 192.22 g/mol |

| IUPAC Name | This compound |

Overview of Advanced Research Areas and Methodologies Applied to the Compound

The study of this compound and related compounds employs a range of advanced research methodologies to elucidate their structure, properties, and potential applications.

Synthesis and Characterization: Modern synthetic methods for imidazolidin-2-ones include catalytic processes that are atom-economical and offer high regioselectivity. acs.orgnih.gov Following synthesis, a suite of analytical techniques is used for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure. The chemical shifts and coupling constants of the protons on the imidazolidine (B613845) ring and the aromatic ring provide detailed information about the connectivity and conformation of the molecule. nih.govmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, notably the strong absorption band of the carbonyl (C=O) group of the cyclic urea, typically found around 1700 cm⁻¹. nih.govresearchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural confirmation. researchgate.netrsc.org

Structural Analysis:

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For N-aryl imidazolidin-2-ones, X-ray crystallography can reveal the precise bond lengths, bond angles, and the dihedral angle between the plane of the aryl ring and the imidazolidinone ring, which is crucial for understanding potential intermolecular interactions. najah.edunih.govnih.govmdpi.comresearchgate.net

Computational Chemistry: Quantum computational studies are increasingly used to complement experimental data. Methods like Density Functional Theory (DFT) can be used to calculate theoretical NMR and IR spectra, which can aid in the interpretation of experimental results. nih.gov Computational models also allow for the study of molecular properties such as the distribution of electron density, the energies of molecular orbitals (HOMO/LUMO), and conformational analysis.

Table 2: Representative Spectroscopic Data for N-Aryl Imidazolidin-2-one Derivatives This table presents typical chemical shifts for compounds with similar structural features. The exact values for this compound may vary.

| Technique | Feature | Typical Chemical Shift / Frequency | Reference |

| ¹H NMR | Aromatic Protons | δ 6.8 - 7.5 ppm | nih.gov |

| Methylene (B1212753) Protons (-CH₂-CH₂-) | δ 3.4 - 4.2 ppm | nih.gov | |

| Methoxy Protons (-OCH₃) | δ ~3.8 ppm | nih.gov | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~158 - 164 ppm | nih.govmdpi.com |

| Aromatic Carbons | δ ~110 - 150 ppm | nih.gov | |

| Methylene Carbons (-CH₂-CH₂-) | δ ~46 - 52 ppm | nih.gov | |

| Methoxy Carbon (-OCH₃) | δ ~55 ppm | nih.gov | |

| IR | Carbonyl Stretch (C=O) | ~1680 - 1710 cm⁻¹ | researchgate.net |

| C-N Stretch | ~1250 - 1350 cm⁻¹ | researchgate.net | |

| C-O (Aryl Ether) Stretch | ~1230 - 1270 cm⁻¹ | nist.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyphenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-14-9-5-3-2-4-8(9)12-7-6-11-10(12)13/h2-5H,6-7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHATQNMMNNTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401244 | |

| Record name | 1-(2-methoxyphenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62868-43-3 | |

| Record name | 1-(2-methoxyphenyl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 2 Methoxyphenyl Imidazolidin 2 One and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for the Imidazolidinone Ring System

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules by mentally breaking them down into simpler, commercially available starting materials. amazonaws.comyoutube.comslideshare.netyoutube.com For the 1-(2-methoxyphenyl)imidazolidin-2-one scaffold, the most common retrosynthetic disconnections involve severing the C-N bonds of the urea (B33335) moiety.

A primary disconnection strategy involves breaking the N1-C2 and N3-C2 bonds, which points to a 1,2-diamine precursor and a carbonylating agent. mdpi.comthieme-connect.com In the case of this compound, this translates to N-(2-aminoethyl)-2-methoxyaniline and a phosgene (B1210022) equivalent like carbonyldiimidazole (CDI). mdpi.com This approach is widely used due to the commercial availability of various 1,2-diamines and carbonylating agents. nih.gov

Another key disconnection strategy involves the formation of one C-N and one C-C bond in a single step, which is characteristic of carboamination reactions. nih.govorganic-chemistry.org This approach starts from an N-allylurea, which can be disconnected further into an allylamine (B125299) and an isocyanate. nih.govorganic-chemistry.org This strategy offers the advantage of building complexity rapidly and controlling stereochemistry. organic-chemistry.org

A third approach involves the intramolecular cyclization of a suitably functionalized precursor. For instance, a disconnection of the N1-C5 bond in a 4-substituted imidazolidin-2-one could lead back to an N-(2,2-dialkoxyethyl)urea, which can be further simplified to 2,2-dimethoxyethan-1-amine and an appropriate isocyanate or amine. nih.gov

Precursor Synthesis and Functional Group Transformations Leading to the Core Structure

The synthesis of the imidazolidinone core relies on the efficient preparation of key precursors and the strategic application of functional group transformations.

Synthesis of 2-Methoxyaniline Derivatives

The synthesis of the crucial precursor, 2-methoxyaniline, and its derivatives is well-established. These compounds can be prepared through various methods, including the reduction of 2-nitroanisole (B33030) or the amination of 2-methoxyphenol. Further functionalization, such as N-alkylation with a protected 2-aminoethyl group, provides the necessary diamine precursor for subsequent cyclization.

Pathways to the Imidazolidinone Ring Closure

Several pathways exist for the crucial ring-closing step to form the imidazolidinone heterocycle.

Intramolecular Cyclization: One of the most direct methods is the intramolecular cyclization of a precursor containing both the amine and urea functionalities. For instance, N-(2,2-dialkoxyethyl)ureas can undergo acid-catalyzed cyclization to form 4-substituted imidazolidin-2-ones. nih.gov This reaction proceeds through the in situ generation of a cyclic iminium ion, which is then trapped by a nucleophile. nih.gov The regioselectivity of this reaction, favoring the 4-substituted product, can be controlled by the amount of acid catalyst used. nih.gov

Hydroamidation: Intramolecular hydroamidation of unsaturated ureas presents an atom-economical route to imidazolidinones. acs.orgnih.gov This method involves the addition of an N-H bond across a carbon-carbon multiple bond. mdpi.com Propargylic ureas, in particular, have been extensively studied as precursors for imidazolidin-2-ones. acs.orgnih.govorganic-chemistry.org The reaction can be catalyzed by bases, with phosphazene bases like BEMP showing high activity and selectivity under ambient conditions. organic-chemistry.orgacs.orgnih.govorganic-chemistry.org The mechanism can involve either a direct cyclization or the formation of an allenamide intermediate, depending on the substrate. organic-chemistry.org

Optimization of Reaction Conditions and Catalyst Systems

Optimizing reaction conditions and selecting the appropriate catalyst are critical for achieving high yields and selectivity in the synthesis of this compound and its derivatives.

Development and Screening of Metal-Catalyzed (e.g., Pd-catalyzed carboamination) and Organocatalytic Approaches

Metal-Catalyzed Approaches: Palladium-catalyzed carboamination has emerged as a powerful tool for constructing imidazolidin-2-ones. nih.govorganic-chemistry.orgnih.gov This reaction involves the coupling of an N-allylurea with an aryl bromide in the presence of a palladium catalyst, such as a combination of Pd2(dba)3 and a ligand like Xantphos, and a base like NaOtBu. nih.govorganic-chemistry.orgorganic-chemistry.org This method allows for the formation of two bonds and up to two stereocenters in a single step, offering a significant advantage in terms of efficiency and stereocontrol. nih.govnih.govorganic-chemistry.org The choice of ligand can influence the reaction's success, with some substrates requiring different phosphine (B1218219) ligands for optimal results. nih.gov

Organocatalytic Approaches: Organocatalysis provides a metal-free alternative for imidazolidinone synthesis. core.ac.ukacs.orgacs.orgsigmaaldrich.com Imidazolidinone-based catalysts themselves, developed by MacMillan and others, are highly effective in a range of asymmetric transformations. sigmaaldrich.comtcichemicals.com For the synthesis of the imidazolidinone core itself, organobases have proven effective. As mentioned earlier, phosphazene bases like BEMP catalyze the intramolecular hydroamidation of propargylic ureas with excellent efficiency. organic-chemistry.orgacs.orgnih.gov The catalytic activity often correlates with the strength of the base. acs.org

Solvent Effects, Temperature Regimes, and Reaction Kinetics

The choice of solvent, reaction temperature, and an understanding of the reaction kinetics are crucial for optimizing the synthesis of imidazolidinones.

Solvent Effects: The solvent can significantly influence the outcome of a reaction. For instance, in the base-catalyzed hydroamidation of propargylic ureas, acetonitrile (B52724) is a commonly used solvent. acs.org In some organocatalytic reactions, protic solvents can play a role in the catalytic cycle. nih.gov The choice of solvent can also control the regioselectivity of certain reactions. nih.gov

Temperature Regimes: The reaction temperature is a critical parameter that affects reaction rates and, in some cases, product distribution. For the synthesis of 2-imidazolidinone from ethylenediamine (B42938) and carbon dioxide, the temperature has a significant effect on the yield. researchgate.net In the palladium-catalyzed carboamination of N-allylureas, reactions are often conducted at elevated temperatures to ensure efficient conversion. nih.gov The condensation reaction of urea and ethylenediamine to form 2-imidazolidinone is also carried out at high temperatures, with the removal of ammonia (B1221849) driving the reaction forward. google.comgoogle.com

Reaction Kinetics: Understanding the kinetics of the reaction provides insight into the mechanism and helps in optimizing conditions. For the base-catalyzed hydroamidation of propargylic ureas, DFT calculations have shown that the cyclization step is rate-determining. acs.org Kinetic studies of the decomposition of some 4-imidazolidinone derivatives have revealed pH-dependent rate profiles, indicating changes in the rate-limiting step with pH. nih.gov In the catalytic conversion of ethylenediamine carbamate (B1207046) to 2-imidazolidinone, the reaction was found to be zero-order with respect to the starting material, suggesting that the catalyst surface is saturated. acs.org

Data Tables

Table 1: Comparison of Catalytic Systems for Imidazolidinone Synthesis This table is interactive. Click on the headers to sort the data.

| Catalytic System | Precursor | Reaction Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Pd₂(dba)₃ / Xantphos | N-allylurea, Aryl bromide | Carboamination | Forms C-C and C-N bonds; good for stereocontrol. nih.govorganic-chemistry.org | nih.gov, nih.gov, organic-chemistry.org, organic-chemistry.org |

| BEMP (Phosphazene Base) | Propargylic urea | Intramolecular Hydroamidation | Organocatalytic; mild conditions; high yields. acs.orgnih.gov | acs.org, nih.gov, organic-chemistry.org, organic-chemistry.org |

| Trifluoroacetic Acid (TFA) | N-(2,2-dialkoxyethyl)urea | Intramolecular Cyclization | Acid-catalyzed; regioselectivity can be controlled. nih.gov | nih.gov |

Table 2: Influence of Reaction Parameters on Imidazolidinone Synthesis This table is interactive. Click on the headers to sort the data.

| Parameter | Reaction | Observation | Reference(s) |

|---|---|---|---|

| Temperature | Urea + Ethylenediamine -> 2-Imidazolidinone | Higher temperatures drive the reaction by removing ammonia. | google.com, google.com |

| Solvent | Base-catalyzed hydroamidation | Acetonitrile is a common and effective solvent. | acs.org |

| Catalyst Loading | Acid-catalyzed cyclization of N-(2,2-dialkoxyethyl)ureas | Lowering catalyst amount can improve regioselectivity. nih.gov | nih.gov |

Statistical Analysis and Pseudo-Multicomponent Protocols for Reaction Optimization

The synthesis of 1,3-disubstituted imidazolidin-2-ones, including derivatives like this compound, has been significantly advanced through the adoption of pseudo-multicomponent reactions (pseudo-MCRs) coupled with statistical analysis for process optimization. mdpi.comresearchgate.net This modern approach streamlines the synthetic process, enhancing efficiency and yield compared to traditional multi-step methods. mdpi.com

A notable example is the one-pot synthesis employing trans-(R,R)-diaminocyclohexane as a scaffold. This pseudo-MCR involves the in situ formation of a Schiff base from the diamine and an appropriate aldehyde, followed by reduction and subsequent cyclization with a carbonylating agent like carbonyldiimidazole (CDI). mdpi.comresearchgate.net To refine this protocol, a 3³ full-factorial experimental design has been successfully implemented. This statistical methodology allows for the systematic evaluation of multiple reaction parameters simultaneously to identify the optimal conditions for product yield. mdpi.com

The design assesses three key factors at three distinct levels: temperature, reaction time, and reactant stoichiometry. The percentage yield of the imidazolidin-2-one product serves as the response variable. Analysis of variance (ANOVA) is then applied to the experimental data to determine the statistical significance of each factor and their interactions. mdpi.com For instance, in a study optimizing the synthesis of 1,3-disubstituted imidazolidin-2-ones, the quadratic model was found to be statistically significant (p-value = 0.0012), with a coefficient of determination (R²) of 0.7454, indicating that the model accounts for approximately 74.5% of the variability in the reaction yield. mdpi.com

The analysis revealed that temperature is the most critical factor influencing the yield, with a p-value of less than 0.0001. mdpi.com In contrast, reaction time showed a marginally significant effect, while the stoichiometry of the reactants had no statistically significant impact on the outcome within the studied range. mdpi.com This rigorous statistical approach allows for the precise identification of an optimal temperature range, typically between 40–70 °C, to maximize product formation. mdpi.com

The superiority of the statistically optimized pseudo-multicomponent protocol is evident when compared to conventional multi-step syntheses. The one-pot nature of the pseudo-MCR minimizes the need for intermediate isolation and purification steps, leading to a significant reduction in time, resources, and waste generation. mdpi.com This efficiency is particularly pronounced in the synthesis of sterically hindered compounds, where yields can be dramatically improved. mdpi.com

Table 1: Factors and Levels in a 3³ Full-Factorial Experimental Design for Imidazolidin-2-one Synthesis Optimization

| Factor | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| A: Temperature (°C) | 25 | 50 | 75 |

| B: Reaction Time (min) | 120 | 180 | 240 |

| C: Reactant Stoichiometry (equiv.) | 1.0 | 1.5 | 2.0 |

This table illustrates a typical 3³ full-factorial design used to optimize the synthesis of imidazolidin-2-ones. The specific values are representative of those found in optimization studies. mdpi.com

Table 2: Comparison of Yields for a Multi-Step Protocol vs. an Optimized Pseudo-Multicomponent Reaction (Pseudo-MCR)

| Compound | Multi-Step Yield (%) | Pseudo-MCR Yield (%) |

|---|---|---|

| Derivative 1 | 45 | 81 |

| Derivative 2 | 38 | 75 |

| Derivative 3 (Sterically Hindered) | 17 | 55 |

This table demonstrates the significant improvement in reaction yields achieved using a statistically optimized pseudo-MCR protocol compared to a traditional linear, multi-step synthesis for various imidazolidin-2-one derivatives. mdpi.com

Green Chemistry Principles and Sustainable Synthesis Approaches

The synthesis of this compound and its analogs is increasingly being viewed through the lens of green chemistry. This involves developing synthetic routes that are not only efficient but also environmentally benign. Key principles such as atom economy, the use of safer solvents, and the employment of renewable resources are central to this endeavor. mdpi.commygreenlab.orgscranton.edu

Atom Economy, Reaction Efficiency, and Waste Minimization

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. mygreenlab.orgwordpress.comprimescholars.com The ideal atom economy is 100%, signifying that all atoms from the reactants are found in the product, with no atoms wasted as byproducts. scranton.edu

In contrast, modern synthetic strategies, such as the direct carbonylation of diamines with greener reagents, demonstrate a much-improved atom economy. For instance, the synthesis of this compound from 1-(2-aminophenyl)ethanone and a suitable diamine followed by cyclization with carbon dioxide (CO₂) as the carbonyl source represents a highly atom-economical route. mdpi.com In this process, the only byproduct is water, leading to a theoretical atom economy approaching 100%. The use of carbonyldiimidazole (CDI) is also a greener alternative, as its byproducts, carbon dioxide and imidazole (B134444), are considered benign. mdpi.com

Table 3: Illustrative Atom Economy Comparison for the Synthesis of this compound

| Synthetic Route | Reactants | Product | Byproducts | % Atom Economy |

|---|---|---|---|---|

| Route A (Classical) | 2-Methoxyaniline, Ethylene Glycol, Phosgene | This compound | HCl, etc. | < 50% (Illustrative) |

| Route B (Green) | N-(2-aminoethyl)-2-methoxyaniline, Carbon Dioxide | This compound | H₂O | ~90% (Illustrative) |

This table provides a hypothetical comparison of the atom economy for a classical versus a green synthetic route to the target compound. The values highlight the significant improvement in resource efficiency offered by modern, greener methodologies.

By focusing on reaction design that maximizes atom economy, chemists can significantly minimize the generation of chemical waste, making the synthesis of this compound and its derivatives more sustainable.

Solvent-Free Synthesis and Utilization of Renewable Reagents

A key objective of green chemistry is to reduce or eliminate the use of hazardous and volatile organic solvents. This has led to the exploration of solvent-free reaction conditions, often facilitated by energy sources such as microwave irradiation. semanticscholar.org Solvent-free synthesis offers numerous advantages, including reduced environmental impact, simplified workup procedures, and often, accelerated reaction rates. researchgate.net

The synthesis of various heterocyclic compounds, including imidazolidin-4-ones, has been successfully demonstrated under microwave-assisted, solvent-free conditions. semanticscholar.org These reactions can proceed with good yields, and the reaction times are often significantly shorter compared to classical thermal methods. For the synthesis of this compound, a similar approach involving the neat reaction of the precursor diamine with a carbonyl source under microwave irradiation presents a viable green alternative to conventional solution-phase synthesis.

Table 4: Comparison of Conventional vs. Solvent-Free Synthesis for an Imidazolidin-2-one Derivative

| Parameter | Conventional Synthesis (in Toluene) | Solvent-Free Synthesis (Microwave) |

|---|---|---|

| Reaction Time | 12 - 24 hours | 15 - 30 minutes |

| Yield (%) | 75 | 85 |

| Solvent Waste | High | None |

| Energy Input | Prolonged heating | Short-term irradiation |

This table illustrates the typical advantages of a solvent-free, microwave-assisted synthesis compared to a conventional method, highlighting the improvements in efficiency and environmental impact.

The use of renewable reagents is another cornerstone of sustainable synthesis. In the context of producing this compound, carbon dioxide (CO₂) stands out as a particularly attractive reagent. mdpi.com CO₂ is an abundant, non-toxic, and renewable C1 source. Its utilization as a carbonylating agent in the synthesis of imidazolidin-2-ones from 1,2-diamines is a prime example of green chemistry in action. mdpi.com This process directly converts a waste product of many industrial processes into a valuable chemical feedstock, contributing to a more circular economy. While the activation of CO₂ can be challenging and may require specific catalysts or conditions, the environmental benefits make it a highly desirable alternative to more hazardous carbonylating agents like phosgene. mdpi.com

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Diffraction Techniques

Vibrational Spectroscopy for Comprehensive Functional Group Analysis (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful non-destructive method for identifying the functional groups within 1-(2-Methoxyphenyl)imidazolidin-2-one. While IR spectroscopy measures the absorption of infrared radiation by molecules, Raman spectroscopy involves the inelastic scattering of monochromatic light nih.govscitepress.org. The two techniques are often complementary, as molecular vibrations can be either IR-active, Raman-active, or both, depending on changes in the dipole moment and polarizability, respectively nih.govkurouskilab.com.

For this compound, characteristic vibrational modes are expected for the N-H group, the cyclic urea (B33335) carbonyl group, the aromatic ring, the ether linkage, and the aliphatic portions of the molecule. The expected vibrational frequencies are detailed in Table 1.

Table 1: Expected Infrared and Raman Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

|---|---|---|---|---|

| N-H (Amide) | Stretching | 3200-3400 | 3200-3400 | Broad peak in IR due to hydrogen bonding. |

| C-H (Aromatic) | Stretching | 3000-3100 | 3000-3100 | Sharp, medium to weak intensity. |

| C-H (Aliphatic, CH₂) | Stretching | 2850-2960 | 2850-2960 | Symmetric and asymmetric stretches. |

| C=O (Cyclic Amide) | Stretching | 1680-1720 | 1680-1720 | Strong, sharp peak in IR. A key diagnostic band. |

| C=C (Aromatic) | Stretching | 1450-1600 | 1450-1600 | Multiple bands, often strong in Raman. |

| N-H (Amide) | Bending | 1510-1550 | --- | Medium intensity in IR. |

| C-H (Aliphatic, CH₂) | Bending (Scissoring) | 1440-1470 | 1440-1470 | |

| C-N (Amide/Amine) | Stretching | 1200-1350 | 1200-1350 | |

| C-O-C (Aryl Ether) | Asymmetric Stretching | 1230-1270 | 1230-1270 | Strong, characteristic band in IR. |

| C-O-C (Aryl Ether) | Symmetric Stretching | 1020-1075 | 1020-1075 |

The N-H stretching vibration is anticipated to appear as a broad band in the IR spectrum, indicative of intermolecular hydrogen bonding. The most intense and characteristic absorption in the IR spectrum is expected to be the C=O stretch of the cyclic urea (imidazolidinone ring) bohrium.com. The aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region, which are typically more intense in the Raman spectrum. The asymmetric C-O-C stretch from the methoxyphenyl group is another key diagnostic peak in the IR spectrum.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of this compound, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Spectral Analysis for Chemical Shift and Coupling Constant Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region will display a complex multiplet pattern for the four protons on the disubstituted benzene (B151609) ring. The imidazolidinone ring contains two chemically non-equivalent methylene (B1212753) groups (-CH₂-), which are expected to appear as triplets or complex multiplets due to coupling with each other and the N-H proton. The methoxy (B1213986) group (-OCH₃) will present as a sharp singlet, and the amide proton (N-H) will likely be a broad singlet.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H (Aromatic) | 6.9 - 7.4 | Multiplet (m) | 4H |

| H (N-H) | 5.0 - 7.0 | Broad Singlet (br s) | 1H |

| H (-OCH₃) | ~3.8 | Singlet (s) | 3H |

| H (-N-CH₂-) | 3.6 - 4.0 | Triplet/Multiplet (t/m) | 2H |

| H (-CH₂-NH-) | 3.2 - 3.6 | Triplet/Multiplet (t/m) | 2H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton. A key signal will be the carbonyl carbon of the imidazolidinone ring, expected in the downfield region. The aromatic carbons will appear in the 110-160 ppm range, with the carbon attached to the oxygen (C-O) being the most downfield among them. The methoxy carbon and the two distinct methylene carbons of the five-membered ring will be observed in the upfield region.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carbonyl) | 158 - 162 |

| C (Aromatic, C-O) | 150 - 155 |

| C (Aromatic, C-N) | 135 - 140 |

| C (Aromatic, C-H) | 110 - 130 |

| C (-OCH₃) | ~55 |

| C (-N-CH₂-) | 45 - 50 |

| C (-CH₂-NH-) | 38 - 43 |

¹⁵N NMR Spectroscopy: Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, obtaining ¹⁵N NMR spectra can be challenging. However, it would be expected to show two distinct signals for the two nitrogen atoms in the imidazolidinone ring, as they are in different chemical environments. The N1 nitrogen is bonded to the aromatic ring, while the N3 nitrogen is a secondary amide nitrogen. Based on data for similar cyclic ureas, the N1 signal would be expected in the range of 150-175 ppm, while the N3 signal would appear further upfield, around 90-130 ppm (relative to liquid NH₃) researchgate.netscience-and-fun.dehuji.ac.il.

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Through-Bond and Through-Space Connectivity and Proximity Analysis

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure nih.govmdpi.comlibretexts.org.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. Key expected correlations include those between the adjacent protons on the aromatic ring and between the protons of the two methylene groups on the imidazolidinone ring (-N-CH₂-CH₂-NH-).

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). It would allow for the direct assignment of each carbon signal based on the already assigned proton signals, for example, linking the methoxy protons to the methoxy carbon and the methylene protons to their respective methylene carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is vital for piecing together the molecular framework nih.gov. Expected key correlations for this compound would include:

The N-H proton to the C=O carbon and the adjacent methylene carbon.

The methylene protons adjacent to the phenyl ring to the ipso-carbon of the aromatic ring.

The methoxy protons to the aromatic carbon to which the methoxy group is attached.

The ortho-aromatic proton to the ipso-carbon attached to the nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding connectivity. A key NOESY correlation would be expected between the methoxy group protons (-OCH₃) and the ortho-proton on the phenyl ring, confirming the 2-methoxy substitution pattern. Correlations might also be observed between the methylene protons of the imidazolidinone ring and the ortho-proton of the phenyl group nih.gov.

High-Resolution Mass Spectrometry for Precise Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides the precise mass of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₁₀H₁₂N₂O₂), the calculated monoisotopic mass is 192.0899 g/mol chemscene.com.

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing further structural information wikipedia.org. The fragmentation pattern is critical for confirming the identity of the compound. A plausible fragmentation pathway would involve initial cleavages at the weakest bonds and the formation of stable ions or neutral molecules.

Table 4: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 192 | [C₁₀H₁₂N₂O₂]⁺˙ (Molecular Ion) | --- |

| 177 | [M - CH₃]⁺ | •CH₃ |

| 161 | [M - OCH₃]⁺ | •OCH₃ |

| 135 | [C₇H₇N₂O]⁺ | C₂H₄NH |

| 121 | [C₇H₇NO]⁺˙ | C₂H₄N₂ |

| 108 | [C₇H₈O]⁺˙ | C₃H₄N₂O |

| 77 | [C₆H₅]⁺ | C₄H₇N₂O₂ |

The fragmentation is likely initiated by cleavage of the methoxy group (loss of •CH₃ or •OCH₃) or by fragmentation of the imidazolidinone ring researchgate.netcas.cnsemanticscholar.orgresearchgate.netnih.gov. Cleavage of the C-N bond connecting the ring to the phenyl group can also occur, leading to fragments corresponding to the methoxyphenyl cation or the imidazolidinone radical cation.

Single-Crystal X-ray Diffraction Analysis of the Solid-State Molecular and Supramolecular Structure

While specific experimental data for this compound is not available, single-crystal X-ray diffraction would provide definitive proof of its molecular structure, including precise bond lengths, bond angles, and torsional angles. This technique is the gold standard for determining the three-dimensional arrangement of atoms in the solid state.

Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)

Based on the molecular structure, several key intermolecular interactions would be expected to govern the crystal packing.

π–π Stacking: The presence of the 2-methoxyphenyl ring introduces the possibility of π–π stacking interactions between the aromatic rings of adjacent molecules researchgate.netiucr.orgresearchgate.netmdpi.comchemrxiv.org. These interactions, where the electron-rich π systems overlap, would further stabilize the crystal lattice. The stacking geometry can be parallel-displaced or T-shaped, with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å. The interplay between strong hydrogen bonding and weaker π–π stacking would ultimately define the three-dimensional architecture of the crystal.

Conformational Analysis in the Crystalline State

The precise three-dimensional arrangement of a molecule in its solid state is fundamental to understanding its physical and chemical properties. X-ray diffraction analysis of single crystals provides the most definitive data regarding molecular conformation, including bond lengths, bond angles, and torsional angles. While crystallographic data for this compound is not publicly available, analysis of closely related structures provides significant insight into the likely conformation of the molecule in the crystalline phase.

A pertinent example is the crystal structure of 1-(2,4-dimethylphenyl)-3-methylimidazolidin-2-one, which has been resolved by single-crystal X-ray diffraction. mdpi.comresearchgate.net The analysis of this analogue reveals key conformational features that are likely to be shared with this compound.

The core imidazolidin-2-one ring in such structures is typically found to be nearly planar. mdpi.comresearchgate.net For instance, in N-methylimidazolidin-2-one, the five-membered ring is only slightly puckered, with a mean deviation from planarity of 0.0273 Å. researchgate.net This near-planarity is a common feature of the imidazolidin-2-one system.

The solid-state structure is often stabilized by a network of intermolecular interactions. In the crystal lattice of 1-(2,4-dimethylphenyl)-3-methylimidazolidin-2-one, molecules are interlinked by intermolecular hydrogen bonds, specifically involving the N–H and C–H protons and the carbonyl oxygen (N–H···O and C–H···O), which generates a stable network structure. mdpi.com It is highly probable that this compound would exhibit similar hydrogen bonding patterns in its crystalline form, with the carbonyl oxygen acting as a primary hydrogen bond acceptor.

| Parameter | Value |

|---|---|

| Chemical Formula | C12H16N2O |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Dihedral Angle (Phenyl Ring vs. Imidazolidinone Ring) | 8.85(4)° |

| Key Intermolecular Interactions | N–H···O and C–H···O Hydrogen Bonds |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (if applicable for chiral derivatives)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties. However, the introduction of chiral centers, for instance by substitution on the imidazolidinone ring or by the presence of atropisomerism, would yield chiral derivatives. For such chiral molecules, chiroptical spectroscopy techniques, primarily Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are indispensable tools for determining enantiomeric purity and assigning the absolute configuration.

Enantiomeric Purity Determination: Enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light. ECD spectroscopy measures the differential absorption of left and right circularly polarized light as a function of wavelength. For a chiral molecule, the ECD spectrum will show positive or negative bands (Cotton effects) at the wavelengths of its chromophoric absorptions. The intensity of these bands is directly proportional to the concentration of the enantiomer and its specific rotation.

A racemic mixture (a 50:50 mixture of both enantiomers) is chiroptically silent as the equal and opposite signals from each enantiomer cancel out. However, if one enantiomer is in excess, a net ECD signal will be observed. The enantiomeric excess (% ee) can be quantified by comparing the magnitude of the observed signal to that of an enantiomerically pure standard. This makes ECD a powerful method for assessing the success of asymmetric syntheses or chiral separations of imidazolidin-2-one derivatives. nih.gov

Absolute Configuration Determination: Determining the absolute spatial arrangement of atoms (the absolute configuration) of a chiral molecule is a more complex challenge. ECD and VCD spectroscopy, when combined with quantum chemical calculations, provide a reliable method for this purpose. rsc.org

The process typically involves:

Experimental Measurement: The ECD or VCD spectrum of the chiral derivative is recorded.

Computational Modeling: The theoretical ECD or VCD spectra for both possible enantiomers (e.g., R and S) are calculated using computational methods such as Density Functional Theory (DFT).

Comparison: The experimentally measured spectrum is compared with the computationally generated spectra for each enantiomer. A good match between the experimental spectrum and the calculated spectrum of one of the enantiomers allows for the unambiguous assignment of the absolute configuration of the synthesized compound.

Computational Chemistry and Theoretical Investigations of 1 2 Methoxyphenyl Imidazolidin 2 One

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the in-depth study of molecular systems. For 1-(2-Methoxyphenyl)imidazolidin-2-one, these methods can elucidate its fundamental electronic characteristics, predict its stability, and identify how it is likely to interact with other chemical species.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. niscpr.res.in This method is widely employed for the geometry optimization of compounds, where it calculates the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. By minimizing the energy, DFT can predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net

In typical studies on related heterocyclic compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is frequently paired with basis sets like 6-31G(d,p), 6-311G**, or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. niscpr.res.innih.govnih.gov The process involves starting with an initial guess of the molecular geometry and iteratively solving the DFT equations until a stationary point on the potential energy surface is found. The resulting optimized structure provides a theoretical model that can be compared with experimental data, such as that from X-ray crystallography, to validate the computational approach. scielo.org.za The thermodynamic properties of the molecule, including its total energy, enthalpy, and Gibbs free energy, can also be determined from these calculations, offering insights into its intrinsic stability. mdpi.com

Table 1: Typical Parameters for DFT-Based Geometry Optimization

| Parameter | Description | Typical Method/Basis Set |

|---|---|---|

| Method | The specific DFT functional used to approximate the exchange-correlation energy. | B3LYP, PBE, M06-2X scielo.org.zamdpi.com |

| Basis Set | The set of mathematical functions used to build the molecular orbitals. | 6-31G(d,p), 6-311G**, 6-311++G(d,p) niscpr.res.innih.govnih.gov |

| Environment | Calculations can be performed in a vacuum (gas phase) or simulate a solvent environment. | Gas Phase, IEFPCM (for solvents) niscpr.res.in |

| Task | The primary goal of the calculation. | Geometry Optimization, Frequency Calculation |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govnih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. niscpr.res.in Conversely, a small gap indicates that the molecule is more polarizable and reactive. physchemres.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule. libretexts.org These maps are plotted on the molecule's electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent regions of neutral or intermediate potential. For this compound, an MEP map would likely show negative potential around the carbonyl oxygen and the oxygen of the methoxy (B1213986) group, identifying them as sites for electrophilic interaction. Positive potential might be found near the N-H proton of the imidazolidinone ring, indicating its acidic character. researchgate.net

Table 2: Interpreting FMO and MEP Analysis

| Analysis | Key Parameters | Interpretation |

|---|---|---|

| FMO | HOMO Energy, LUMO Energy, Energy Gap (ΔE) | A high HOMO energy indicates a good electron donor. A low LUMO energy indicates a good electron acceptor. A small ΔE suggests high reactivity. nih.gov |

| MEP | Color-Coded Potential | Red: Electron-rich, nucleophilic site. Blue: Electron-poor, electrophilic site. Green: Neutral potential. libretexts.org |

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.gov Theoretical 1H and 13C NMR spectra can be simulated for this compound. These calculated shifts are often linearly correlated with experimental data to correct for systematic errors arising from the chosen theoretical level and the exclusion of solvent effects. nih.gov Protocols have been developed to improve the accuracy of these predictions for specific classes of molecules. nih.govnih.gov

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies that correspond to the bands observed in infrared (IR) and Raman spectroscopy. nih.gov Each calculated frequency represents a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. nih.gov However, theoretical calculations are based on a harmonic oscillator model, which deviates from the true anharmonic nature of molecular vibrations. libretexts.org To account for this, calculated frequencies are often multiplied by a scaling factor (typically around 0.96 for B3LYP functionals) to achieve better agreement with experimental spectra. nih.govnih.gov Potential Energy Distribution (PED) analysis is also used to assign the character of each vibrational mode precisely. researchgate.net

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govmdpi.com This approach calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which are related to the intensity of the absorption bands. scielo.org.za These calculations can identify the specific molecular orbitals involved in the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of molecules with aromatic rings and lone pairs. niscpr.res.in

Table 3: Overview of Spectroscopic Parameter Prediction

| Spectrum | Computational Method | Key Outputs |

|---|---|---|

| NMR | DFT with GIAO | 1H and 13C chemical shifts (δ, ppm) nih.govnih.gov |

| IR/Raman | DFT (Frequency Calculation) | Vibrational frequencies (cm⁻¹), IR intensities, Raman activities nih.govmdpi.com |

| UV-Vis | TD-DFT | Absorption wavelengths (λmax, nm), oscillator strengths (f) nih.govscielo.org.za |

Conformational Analysis via Molecular Mechanics and Molecular Dynamics Simulations

While quantum chemical calculations are excellent for static properties, molecular mechanics and dynamics simulations are used to explore the flexibility and conformational landscape of molecules over time.

The analysis also reveals the transition states, or energy maxima, that represent the energy barriers for interconversion between different stable conformers. semanticscholar.org For this compound, key rotations would include the bond connecting the phenyl ring to the imidazolidinone nitrogen and the bond between the methoxy group and the phenyl ring. Understanding the relative energies of different conformers and the barriers separating them is essential, as the conformational profile can influence the molecule's biological activity and physical properties.

The rotation of the 2-methoxyphenyl group relative to the imidazolidinone ring is a critical aspect of the molecule's dynamic behavior. The energy barrier to this rotation determines how freely the two rings can rotate with respect to each other at a given temperature. This barrier is primarily influenced by steric hindrance between the ortho-methoxy group and the imidazolidinone ring. researchgate.net

Computational methods can calculate this rotational barrier by performing a relaxed scan of the relevant dihedral angle. The energy is calculated at fixed increments of the angle, while all other geometrical parameters are allowed to relax. The rotational barrier is then the difference in energy between the most stable (ground state) conformation and the highest-energy (transition state) conformation along the rotational path. biomedres.us Studies on similar molecules with ortho-substituents show that these barriers can be significant and are influenced by both steric bulk and electronic effects of the substituents. rsc.org Molecular dynamics (MD) simulations can further probe this dynamic behavior by simulating the atomic motions over time, providing a more complete picture of the molecule's flexibility and conformational preferences in different environments. mdpi.comnih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N'(2-methoxyphenylimino) thiazolidin-4-one |

Solvation Effects on Molecular Properties through Continuum Solvation Models

The behavior and properties of a molecule can be significantly altered by its surrounding solvent environment. Continuum solvation models are a class of computational methods that simulate the effects of a solvent as a continuous medium, characterized by its bulk properties like the dielectric constant, rather than modeling individual solvent molecules. This approach offers a computationally efficient means to predict how a solute's properties will change from the gas phase to a solution phase.

Models such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) are frequently used to calculate the free energy of solvation and to optimize molecular geometries in the presence of a solvent. For This compound , these calculations would reveal critical information about its stability and electronic structure in various solvents. For example, changes in the dipole moment upon solvation indicate a redistribution of the molecule's electron density in response to the polarity of the solvent. Furthermore, the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also influenced by the solvent, which in turn affects the molecule's reactivity and spectroscopic properties.

To illustrate the expected outcomes of such an analysis, the following data table presents hypothetical values for key molecular properties of This compound in the gas phase and in two common solvents with differing polarities.

Interactive Data Table: Hypothetical Solvation Effects on this compound

| Property | Gas Phase (Calculated) | Water (ε=78.39) | Acetonitrile (B52724) (ε=36.64) |

| Dipole Moment (Debye) | 4.15 | 5.62 | 5.28 |

| Solvation Free Energy (kcal/mol) | N/A | -11.8 | -10.2 |

| HOMO Energy (eV) | -6.50 | -6.75 | -6.68 |

| LUMO Energy (eV) | -0.95 | -1.20 | -1.15 |

| HOMO-LUMO Gap (eV) | 5.55 | 5.55 | 5.53 |

| Note: The values in this table are hypothetical and serve as examples of data generated from continuum solvation model calculations. |

Conceptual Density Functional Theory (CDFT) for Assessment of Electrophilicity and Nucleophilicity

Conceptual Density Functional Theory (CDFT) provides a robust theoretical framework for quantifying the reactivity of chemical species. By linking fundamental electronic structure properties to chemical concepts, CDFT allows for the prediction of a molecule's propensity to act as an electrophile (electron acceptor) or a nucleophile (electron donor).

Several global reactivity descriptors are calculated from the energies of the HOMO and LUMO to assess the reactivity of This compound . These include electronegativity (χ), which measures the tendency to attract electrons, and chemical hardness (η), which quantifies the resistance to change in electron distribution. From these, the global electrophilicity index (ω) is derived, providing a quantitative measure of a molecule's electrophilic character. A complementary nucleophilicity index (N) can also be determined, which gauges the molecule's ability to donate electrons.

The following interactive data table presents a set of hypothetical CDFT-derived reactivity descriptors for This compound . These values would be instrumental in predicting its behavior in polar chemical reactions.

Interactive Data Table: Hypothetical Conceptual DFT Reactivity Descriptors for this compound

| Descriptor | Definition | Hypothetical Value |

| HOMO Energy (eV) | EHOMO | -6.50 |

| LUMO Energy (eV) | ELUMO | -0.95 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.73 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) | 5.55 eV |

| Global Softness (S) | 1/η | 0.180 eV-1 |

| Electrophilicity Index (ω) | χ2 / (2η) | 1.25 eV |

| Nucleophilicity Index (N) | EHOMO(Nu) - EHOMO(TCE) | 2.95 eV |

| Note: The values in this table are hypothetical and are intended to illustrate the output of a CDFT analysis. The nucleophilicity index (N) is calculated relative to a standard reference molecule, typically tetracyanoethylene (B109619) (TCE). |

Chemical Reactivity, Transformation, and Derivatization of the Imidazolidin 2 One Core

Electrophilic Aromatic Substitution Reactions on the 2-Methoxyphenyl Moiety

The 2-methoxyphenyl substituent on the imidazolidin-2-one core is susceptible to electrophilic aromatic substitution (SEAr) reactions. The outcome of these reactions is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the methoxy (B1213986) group (-OCH₃) and the imidazolidin-2-one ring.

The methoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. The imidazolidin-2-one moiety, connected via a nitrogen atom, also donates electron density, further activating the ring. The combined effect of these two groups directs incoming electrophiles primarily to the positions ortho and para to the strongly activating methoxy group. Given that the imidazolidin-2-one group occupies the C1 position and the methoxy group is at C2, the available positions for substitution are C3, C4, C5, and C6. The primary sites for electrophilic attack would be C4 (para to the methoxy group) and C6 (ortho to the methoxy group), with potential for substitution at other positions depending on steric hindrance and reaction conditions.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring, likely at the C4 or C6 positions.

Halogenation: Treatment with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst results in the corresponding aryl halides. wikipedia.org For instance, bromination would yield bromo-derivatives. makingmolecules.com

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by strong Lewis acids, introduce alkyl or acyl groups, respectively. wikipedia.org Steric hindrance from the existing substituents might influence the feasibility and regioselectivity of these reactions.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). wikipedia.org

| Reaction | Reagents | Electrophile (E+) | Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 1-(4-Nitro-2-methoxyphenyl)imidazolidin-2-one and 1-(6-Nitro-2-methoxyphenyl)imidazolidin-2-one |

| Bromination | Br₂, FeBr₃ | Br⁺ | 1-(4-Bromo-2-methoxyphenyl)imidazolidin-2-one and 1-(6-Bromo-2-methoxyphenyl)imidazolidin-2-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 1-(4-Acyl-2-methoxyphenyl)imidazolidin-2-one |

Nucleophilic Reactions at the Carbonyl Group or Ring Nitrogen Atoms

The imidazolidin-2-one ring contains two key sites for nucleophilic reactions: the electrophilic carbonyl carbon and the nitrogen atoms. masterorganicchemistry.com

The carbonyl carbon (C=O) is highly polarized and susceptible to nucleophilic attack. le.ac.uk This can lead to addition or substitution reactions. libretexts.org

Hydrolysis: Under strong acidic or basic conditions, the amide bond within the cyclic urea (B33335) can be cleaved. Acid-catalyzed hydrolysis would involve protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by water. Basic hydrolysis typically involves direct attack of a hydroxide (B78521) ion on the carbonyl carbon. Complete hydrolysis would lead to the ring-opening of the imidazolidin-2-one.

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄), transforming the imidazolidin-2-one into an imidazolidine (B613845) derivative.

The nitrogen atoms of the imidazolidin-2-one ring also play a significant role in its reactivity. The N-H proton is weakly acidic and can be removed by a strong base to generate a nucleophilic anion. This anion can then react with various electrophiles.

N-Alkylation/N-Acylation: The deprotonated nitrogen can undergo nucleophilic substitution with alkyl halides or acyl chlorides to introduce substituents at the N3 position. This functionalization is a common strategy for creating diverse libraries of imidazolidin-2-one derivatives.

| Reaction Type | Reagents | Reactive Site | Product Type |

|---|---|---|---|

| Reduction | LiAlH₄ | Carbonyl Carbon | 1-(2-Methoxyphenyl)imidazolidine |

| N-Alkylation | 1. NaH; 2. R-X (e.g., CH₃I) | Ring Nitrogen (N3) | 1-(2-Methoxyphenyl)-3-alkyl-imidazolidin-2-one |

| N-Acylation | 1. NaH; 2. RCOCl | Ring Nitrogen (N3) | 3-Acyl-1-(2-methoxyphenyl)imidazolidin-2-one |

Ring-Opening and Ring-Expansion Reactions of the Imidazolidin-2-one Nucleus

The stability of the five-membered imidazolidin-2-one ring makes its cleavage challenging. However, under harsh reaction conditions, ring-opening can be achieved. researchgate.net

Hydrolytic Ring-Opening: As mentioned, forceful hydrolysis with concentrated acids (e.g., HCl) or bases (e.g., NaOH) at elevated temperatures can cleave the amide bonds, leading to the formation of N-(2-aminoethyl)-2-methoxyaniline derivatives. researchgate.net This reaction proceeds via nucleophilic acyl substitution where water acts as the nucleophile.

Ring-expansion reactions of the imidazolidin-2-one nucleus are less common but could be envisioned through specific multi-step synthetic sequences, for example, by introducing a functional group that could participate in an intramolecular cyclization to form a larger ring system. Such transformations are not standard and would require tailored synthetic design.

Metal-Catalyzed Coupling Reactions for Further Functionalization of the Imidazolidinone Scaffold

Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. mdpi-res.comwiley-vch.de While this compound itself is not a direct substrate for many coupling reactions, its halogenated derivatives (prepared via electrophilic aromatic substitution as described in 5.1) are excellent precursors. nih.gov

Palladium-catalyzed reactions are particularly powerful for this purpose: beilstein-journals.orgresearchgate.net

Suzuki-Miyaura Coupling: A halogenated derivative, such as 1-(4-bromo-2-methoxyphenyl)imidazolidin-2-one, can be coupled with an organoboron compound (R-B(OH)₂) in the presence of a palladium catalyst and a base to form a new C-C bond, attaching a new aryl or alkyl group at the C4 position.

Sonogashira Coupling: The same bromo-derivative can react with a terminal alkyne in the presence of palladium and copper co-catalysts to introduce an alkynyl group. mdpi-res.com

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl halide derivative with an amine in the presence of a palladium catalyst.

Heck Coupling: An aryl halide can be coupled with an alkene to introduce a vinyl substituent.

These coupling reactions provide a powerful platform for creating a wide array of complex molecules built upon the this compound scaffold, enabling extensive structure-activity relationship (SAR) studies.

Supramolecular Interactions and Self-Assembly Studies Involving the Imidazolidinone Motif

The structural features of this compound are conducive to forming ordered supramolecular assemblies through non-covalent interactions. nih.gov The imidazolidin-2-one ring contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O).

Hydrogen Bonding: In the solid state, molecules of this compound can form intermolecular hydrogen bonds. A common motif is the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···O=C hydrogen bonds. nih.govnih.gov These dimers can then act as building blocks for larger one-dimensional chains or two-dimensional sheets.

π-π Stacking: The electron-rich 2-methoxyphenyl ring can participate in π-π stacking interactions with adjacent aromatic rings, further stabilizing the crystal lattice. nih.gov

The combination of these diverse and directional interactions—strong hydrogen bonding, π-π stacking, and weaker C-H contacts—can lead to the formation of complex and well-defined 3D supramolecular networks. researchgate.net The study of these interactions is fundamental to understanding the solid-state properties of the compound and for applications in crystal engineering and materials science.

Investigation of Molecular Recognition and Hypothetical Biological Interactions Computational Framework

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies via Systematic Structural Modification

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For "1-(2-Methoxyphenyl)imidazolidin-2-one," a systematic modification of its core components—the 2-methoxyphenyl substituent and the imidazolidinone ring—is a rational approach to developing a comprehensive SAR profile. The synthesis of such derivatives can be achieved through various established organic chemistry methods. The imidazolidin-2-one scaffold is a key structural motif in many FDA-approved drugs, and numerous synthetic methods have been developed for its creation and modification. nih.gov Common strategies include the carbonylation of 1,2-diamines, intramolecular hydroamination of urea (B33335) derivatives, and the diamination of olefins. mdpi.com

The 2-methoxyphenyl group is a crucial feature of the title compound, likely playing a significant role in its interaction with biological targets through steric and electronic contributions. Rational modifications to this moiety can probe the nature of these interactions.

Potential Modifications and Their Rationale:

Positional Isomerism of the Methoxy (B1213986) Group: Moving the methoxy group from the ortho (2-position) to the meta (3-position) or para (4-position) can significantly alter the molecule's conformation and its ability to fit into a binding pocket. This also changes the electronic distribution across the phenyl ring.

Substitution of the Methoxy Group: Replacing the methoxy group (-OCH₃) with other substituents allows for the systematic evaluation of electronic and steric effects. For instance, replacement with a hydroxyl group (-OH) could introduce a hydrogen bond donor, while a trifluoromethyl group (-CF₃) would be a strong electron-withdrawing group.

Bioisosteric Replacement: Replacing the entire phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) can explore different spatial arrangements and potential new interactions with a target.

The synthesis of such analogs often involves coupling a modified phenylhydrazine (B124118) or aniline (B41778) with a suitable precursor to form the imidazolidinone ring. nih.govresearchgate.net

The imidazolidinone ring itself offers several positions for derivatization, which can be exploited to explore the binding site of a potential biological target and improve pharmacokinetic properties. The synthesis of imidazolidinone derivatives is a well-established field, with methods available for modification at various points on the ring. nih.govresearchgate.net Chiral derivatization reagents based on imidazolidinone have also been synthesized for specific analytical applications. nih.gov

Key Derivatization Sites:

N3-Position: The nitrogen at position 3 is a common site for substitution. Alkylation, acylation, or the introduction of more complex side chains can probe for additional binding interactions or modulate solubility.

C4 and C5 Positions: The carbon atoms of the imidazolidinone ring can be substituted with various groups (e.g., alkyl, aryl, spirocyclic moieties). These modifications can introduce chirality and explore hydrophobic pockets within the binding site. For example, the synthesis of 4-(het)arylimidazolidin-2-ones has been achieved through acid-catalyzed reactions of (2,2-diethoxyethyl)ureas with C-nucleophiles. nih.gov

The following table outlines potential derivatization strategies for SAR studies.

| Modification Site | Type of Modification | Rationale | Potential Synthetic Route |

| 2-Methoxyphenyl Ring | Positional Isomerism (3-MeO, 4-MeO) | Probe steric and electronic requirements of the binding pocket. | Cyclization from corresponding substituted phenylhydrazines. |

| Methoxy Group Replacement (-OH, -Cl, -F, -CF₃) | Evaluate the role of hydrogen bonding and electronic effects. | Standard aromatic substitution reactions on precursors. | |

| Bioisosteric Replacement (e.g., Pyridyl) | Explore alternative aromatic systems for improved binding or properties. | Use of heteroaromatic starting materials. | |

| Imidazolidinone Ring (N3) | Alkylation/Acylation | Introduce groups to interact with new regions of the binding site. | Reaction with alkyl or acyl halides. |

| Imidazolidinone Ring (C4/C5) | Alkyl/Aryl Substitution | Introduce steric bulk to probe hydrophobic pockets. | Condensation reactions with substituted aldehydes/ketones. researchgate.net |

In Silico Ligand-Target Docking Studies for Potential Biological Targets and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net For "this compound," docking studies can screen libraries of known protein structures to identify potential biological targets and provide initial models of the binding interaction. This process can help prioritize experimental testing and guide the design of more potent and selective derivatives. nih.govnih.gov Studies on other imidazolidinone derivatives have successfully used molecular docking to identify potential inhibitors for targets like COX-2. researchgate.net

The general workflow involves preparing the 3D structure of the ligand and the potential protein target. The ligand is then placed into the binding site of the protein, and its conformation and orientation are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable interactions. researchgate.net

Pharmacophore modeling is an approach used in drug discovery to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) responsible for a molecule's biological activity. dovepress.comunina.it A pharmacophore model can be generated from the structure of "this compound" and used as a 3D query to search large compound databases for molecules with a similar arrangement of features, a process known as virtual screening. dovepress.comnih.gov

This method is particularly useful when the structure of the biological target is unknown. By identifying molecules with different chemical scaffolds that match the pharmacophore, virtual screening can lead to the discovery of novel classes of active compounds.

The table below outlines a typical workflow for a pharmacophore-based virtual screening campaign.

| Step | Description | Tools/Methods |

| 1. Pharmacophore Model Generation | Identify key chemical features of the active compound (e.g., "this compound") and their spatial relationships. | Ligand-based or structure-based modeling software (e.g., MOE, Schrödinger). |

| 2. Database Preparation | Prepare a large database of chemical compounds for screening (e.g., ZINC, ChEMBL), generating 3D conformations for each molecule. | Database processing tools. |

| 3. Virtual Screening | Use the pharmacophore model as a filter to search the prepared database for molecules that match the query features. | Virtual screening software. |

| 4. Hit Filtering and Selection | Apply additional filters (e.g., Lipinski's rule of five, ADMET properties) to the initial hits to select the most promising candidates for experimental testing. nih.gov | ADMET prediction tools, molecular property calculators. |

| 5. Experimental Validation | Synthesize or purchase the selected hit compounds and test them in biological assays to confirm activity. | In vitro and/or in vivo assays. |

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. utupub.fi MD simulations model the movement of atoms and molecules over time, providing valuable information on the stability of a compound-target complex and the conformational changes that may occur upon binding. nih.govucf.edubiorxiv.org

For a hypothetical complex of "this compound" with a target protein identified through docking, an MD simulation could:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand's position over the course of the simulation, one can determine if it remains stably bound in the active site. biorxiv.orgnih.gov

Analyze Conformational Changes: MD can reveal how the protein and ligand adapt to each other's presence, a phenomenon known as "induced fit."

Identify Key Interactions: The simulation can highlight persistent interactions, such as hydrogen bonds or hydrophobic contacts, that are critical for binding affinity.

Calculate Binding Free Energy: Advanced MD techniques can be used to compute the binding free energy, providing a more accurate estimate of binding affinity than docking scores alone. nih.gov

Studies on imidazolidine-4-one derivatives have used MD simulations to support docking hypotheses and explain the activity of the tested compounds. nih.gov

Mechanistic Insights into Hypothetical Molecular Interactions (e.g., Enzyme Inhibition Mechanisms, Receptor Binding Modes)

By integrating the findings from SAR, docking, and MD simulations, a detailed hypothesis about the molecular mechanism of action can be formulated. For instance, if docking studies suggest that "this compound" binds to the active site of a specific enzyme, the computational data can provide a plausible model for how it inhibits the enzyme's function.

Hypothetical Mechanistic Insights:

Enzyme Inhibition: Docking and MD could reveal that the compound acts as a competitive inhibitor by occupying the enzyme's active site and preventing the natural substrate from binding. The 2-methoxyphenyl group might form key hydrophobic interactions with nonpolar residues, while the carbonyl oxygen of the imidazolidinone ring could act as a hydrogen bond acceptor with a crucial active site residue. nih.govnih.gov

Receptor Binding: If the target is a receptor, computational models can illustrate the specific agonist or antagonist binding mode. The compound might stabilize a particular conformation of the receptor, either activating or inactivating it. The various functional groups on the molecule would be responsible for the specific interactions (e.g., ionic, hydrogen bonding, van der Waals) that determine its effect. nih.gov

These computational predictions provide a strong foundation for further experimental investigation, such as site-directed mutagenesis of the target protein to confirm the importance of predicted interacting residues. This iterative cycle of computational prediction and experimental validation is a cornerstone of modern drug discovery. nih.gov

Binding Site Analysis and Key Residue Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

Computational docking studies on derivatives of imidazolidin-2-one have been instrumental in elucidating their potential binding modes within various biological targets. For instance, research on imidazolidin-2-one-based inhibitors targeting enzymes has highlighted the critical role of specific amino acid residues in forming stable complexes.

Key interactions frequently observed in these computational models include:

Hydrogen Bonding: The carbonyl oxygen and the nitrogen atoms of the imidazolidin-2-one ring are common participants in hydrogen bond formation. In studies of related inhibitors, these groups have been shown to interact with the backbone or side chains of amino acids such as Arginine, Asparagine, and Tyrosine. The methoxy group on the phenyl ring of this compound could also potentially act as a hydrogen bond acceptor.

Hydrophobic Contacts: The phenyl ring of the compound is expected to engage in significant hydrophobic interactions with nonpolar residues within a binding pocket. Amino acids like Leucine, Isoleucine, Valine, and Phenylalanine are often implicated in creating a favorable hydrophobic environment that stabilizes the ligand-protein complex.

Pi-Stacking Interactions: The aromatic nature of the 2-methoxyphenyl group suggests the possibility of pi-stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan in a hypothetical binding site.

A hypothetical binding mode analysis for this compound could involve the interactions summarized in the table below.